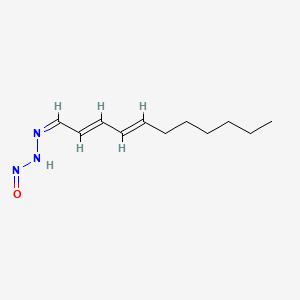
Triacsin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triacsin A is a natural product found in Streptomyces and Kitasatospora aureofaciens with data available.
Applications De Recherche Scientifique
Biosynthesis and Gene Clusters
- Biosynthesis of Triacsin A : this compound is a natural product with a unique N-hydroxytriazene moiety, not found in other secondary metabolites. Its biosynthetic gene cluster was identified in Streptomyces aureofaciens, revealing insights into N-hydroxytriazene biosynthesis (Twigg et al., 2019).
Biochemical Activity and Applications
- Inhibition of Acyl-CoA Synthetase : this compound is a potent inhibitor of acyl-CoA synthetase, impacting lipid metabolism. Its inhibition mechanism is non-competitive with ATP and coenzyme A, but competitive with long-chain fatty acids (Hiroshi et al., 1987).
- Role in Cell Proliferation : this compound has been shown to inhibit cell proliferation in certain cell types, such as Raji cells. This inhibition is linked to its effect on lipid metabolism and synthesis (Tomoda et al., 1991).
- Anti-Atherosclerotic Activity : Triacsin C, a related compound, has demonstrated anti-atherosclerotic effects in animal models. It inhibits acyl-CoA synthetase, reducing lipid accumulation and atherosclerotic areas (Matsuda et al., 2008).
Impact on Lipid Metabolism and Inflammation
- Influence on Lipid Synthesis and Metabolism : this compound significantly affects lipid synthesis pathways, highlighting its potential for studying lipid metabolism mechanisms (Tomoda et al., 1987).
- Modulation of Inflammatory Responses : It has been observed that Triacsin C can modulate inflammatory responses, such as in adipocytes, suggesting a role in inflammation research (Park & Spurlock, 2012).
Propriétés
Formule moléculaire |
C11H19N3O |
|---|---|
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
N-[(Z)-[(2E,4E)-undeca-2,4-dienylidene]amino]nitrous amide |
InChI |
InChI=1S/C11H19N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h7-11H,2-6H2,1H3,(H,13,15)/b8-7+,10-9+,12-11- |
Clé InChI |
ZEPDNBQRELJMRH-CPIUXLSQSA-N |
SMILES isomérique |
CCCCCC/C=C/C=C/C=N\NN=O |
SMILES canonique |
CCCCCCC=CC=CC=NNN=O |
Synonymes |
triacsin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R)-2-(Dimethylamino)-3-methyl-N-[(3S,4S,7S,10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide](/img/structure/B1234307.png)
![2-[(5E)-4-Oxo-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid](/img/structure/B1234309.png)
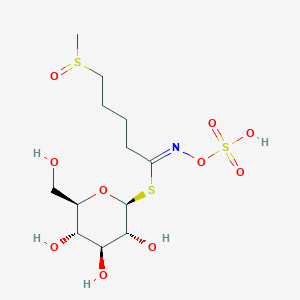
![4-[3-[(3-chloro-4-fluoroanilino)-oxomethyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B1234313.png)



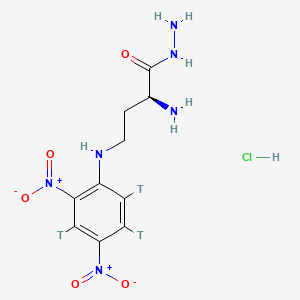
![(5-oxo-4-oxatricyclo[5.2.1.02,6]dec-8-en-3-yl) N-methylcarbamate](/img/structure/B1234325.png)
![N'-[4-[4-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carbonyl]piperazin-1-yl]phenyl]thiophene-2-carboximidamide](/img/structure/B1234326.png)
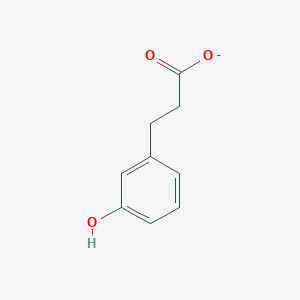

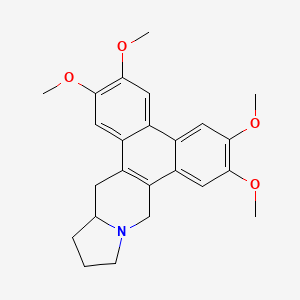
![2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-(1H-indol-3-yl)-2-phenylethanone](/img/structure/B1234332.png)
